3-butyl-9H-carbazole

Antidiabetic Activity Alkyl Chain SAR In Vitro Enzyme Assay

Researchers optimizing antidiabetic leads or OLED intermediates need validated 3-alkylcarbazole building blocks-generic substitution compromises assay reproducibility & QSAR model validity. This compound delivers chain-length-verified α-glucosidase inhibition (IC50 152.90 µg/mL), outperforming 3-propyl (153.93 µg/mL) and 3-ethyl (205.30 µg/mL) congeners, while its free N-H position enables further donor-acceptor functionalization for solution-processed organic electronics. • α-Amylase dual inhibition (IC50 42.11 µg/mL) confirmed within the 3-alkyl series. • Linear n-butyl chain ensures higher organic-solvent solubility vs. branched 3-tert-butyl isomer. • BenchChem stocks this isomer-not the N-butyl congener (CAS 1484-08-8)-to preserve the SAR established in peer-reviewed datasets.

Molecular Formula C16H17N
Molecular Weight 223.319
CAS No. 25592-63-6
Cat. No. B2396476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butyl-9H-carbazole
CAS25592-63-6
Molecular FormulaC16H17N
Molecular Weight223.319
Structural Identifiers
SMILESCCCCC1=CC2=C(C=C1)NC3=CC=CC=C32
InChIInChI=1S/C16H17N/c1-2-3-6-12-9-10-16-14(11-12)13-7-4-5-8-15(13)17-16/h4-5,7-11,17H,2-3,6H2,1H3
InChIKeyDCBPBFDYFVMFAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyl-9H-Carbazole Technical Baseline


3-Butyl-9H-carbazole (CAS 25592-63-6) is a mono-alkylated derivative of the carbazole heterocycle, bearing a linear n-butyl substituent at the 3-position of the tricyclic aromatic scaffold. Carbazole derivatives are widely recognized for their hole-transport capability, high triplet energy, and thermal stability, making them foundational building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices [1]. The introduction of a flexible alkyl chain at the 3-position enhances solubility in non-polar organic solvents relative to unsubstituted carbazole while preserving the electronic characteristics of the aromatic core [2]. This compound serves as a synthetic intermediate for more elaborate donor-acceptor architectures and as a comparative standard in structure-activity relationship (QSAR) investigations of biologically active carbazole analogs [2].

3-Butyl-9H-Carbazole: No Generic Replacement


3-Alkyl-9H-carbazole analogs are not interchangeable because the alkyl chain length at the 3-position directly modulates two critical procurement-relevant parameters: in vitro biological inhibitory potency and solid-state physicochemical profile. In enzyme inhibition assays, 3-butyl-9H-carbazole (butylcarbazole) achieves an α-glucosidase IC50 of 152.90 μg/mL, outperforming 3-propyl (153.93 μg/mL) and 3-ethyl (205.30 μg/mL) analogs—a monotonic chain-length dependence that would be lost by substituting a shorter-chain congener [1]. Positional isomerism further distinguishes the compound: 3-tert-butyl-9H-carbazole (melting point 151–155 °C) adopts a branched, bulkier substitution that alters crystallinity and solubility relative to the linear n-butyl chain [2]. Generic replacement without chain-length and positional verification compromises assay reproducibility, QSAR model validity, and device-processing consistency.

3-Butyl-9H-Carbazole Differentiation Evidence


Chain-Length Dependence in α-Glucosidase Inhibition

In a head-to-head in vitro α-glucosidase inhibition assay, 3-butyl-9H-carbazole (butylcarbazole) demonstrated superior potency compared to its shorter-chain 3-alkyl homologs. The IC50 value for butylcarbazole was 152.90 μg/mL, representing a 0.7% improvement over 3-propylcarbazole (153.93 μg/mL) and a 25.5% improvement over 3-ethylcarbazole (205.30 μg/mL). Unsubstituted carbazole and 3-methylcarbazole showed no inhibitory effect on this enzyme [1].

Antidiabetic Activity Alkyl Chain SAR In Vitro Enzyme Assay

n-Butyl vs. tert-Butyl Isomer Solid-State Differences

3-n-Butyl-9H-carbazole (linear chain) and 3-tert-butyl-9H-carbazole (branched chain) are positional isomers with the same molecular formula (C16H17N) but distinct solid-state properties. The tert-butyl isomer exhibits a melting point of 151.0–155.0 °C as specified by TCI [1]. While a definitive melting point for the n-butyl isomer is less commonly catalogued in peer-reviewed literature, class-level understanding of carbazole derivatives indicates that linear alkyl substitution generally yields lower melting points and higher organic-solvent solubility compared to the corresponding bulky tert-butyl analogs due to reduced molecular symmetry and weaker crystal packing [2]. This distinction directly impacts compound handling, purification (recrystallization solvent selection), and formulation into solution-processed devices.

Solid-State Properties Positional Isomerism Thermal Behavior

Electronic Descriptors in Carbazole QSAR

A QSAR study of 13 carbazole analog compounds established that electronic descriptors computed via the semiempirical AM1 method can predict antibacterial activity, with atoms at positions C8, C9, C10, and C12 identified as critical for biological activity prediction [1]. The study includes 3-butyl-9H-carbazole within the analog set, confirming its eligibility as a validated data point for QSAR model refinement. While numerical model statistics (R², Q²) for the butyl analog alone are not separately reported, the inclusion of the compound in the training set provides a direct link between its electronic structure and activity prediction, a feature absent for untested chain-length variants outside the 13-compound set.

QSAR Modeling Antibacterial Activity Electronic Descriptors

Solubility Improvement by 3-Alkyl Substitution

Unsubstituted carbazole exhibits poor solubility in common organic solvents (practically insoluble in water at ≈1 mg/L; moderately soluble in diethyl ether, ethanol) . Alkylation at the 3-position with a butyl chain disrupts the planarity of the tricyclic core, reducing intermolecular π-π stacking and enhancing solubility in non-polar organic solvents such as chloroform, dichloromethane, and toluene [1]. While quantitative solubility values for 3-butyl-9H-carbazole are not comprehensively reported in peer-reviewed literature, the general class effect of 3-alkyl substitution on solubility improvement is well-established [1]. This enhanced solubility is essential for solution-processed device fabrication (spin-coating, inkjet printing) where unsubstituted carbazole would precipitate or form inhomogeneous films.

Solubility Processability Solution Processing

N–H Availability: 3- vs. N-Alkyl Substitution

3-Butyl-9H-carbazole retains a free N–H position at the 9-position of the carbazole core, in contrast to 9-butyl-9H-carbazole (N-butylcarbazole, CAS 1484-08-8) where the butyl group occupies the nitrogen site [1]. The free N–H group in 3-butyl-9H-carbazole enables subsequent N-functionalization (e.g., N-arylation, N-alkylation) to generate more complex donor-acceptor architectures, a synthetic pathway blocked in the N-alkylated isomer. N-Butylcarbazole has been structurally characterized as an OLED candidate material with a melting point of 58 °C [2], significantly lower than the tert-butyl-substituted analog, indicating that N- vs. C-alkylation also produces distinct thermal profiles.

Synthetic Versatility Regiochemistry Building Block

Chain-Length Effect on α-Amylase Inhibition

In a parallel in vitro α-amylase inhibition assay spanning four 3-alkylcarbazole homologs, butylcarbazole (IC50 = 42.11 μg/mL) and propylcarbazole (IC50 = 42.36 μg/mL) exhibited nearly identical potency, both outperforming ethylcarbazole (47.20 μg/mL) and methylcarbazole (50.23 μg/mL), with the unsubstituted parent carbazole showing the weakest inhibition (87.47 μg/mL) [1]. The flattening of the activity curve between propyl and butyl chain lengths suggests that the butyl substituent achieves the maximum α-amylase inhibitory effect attainable through mono-3-alkylation; further chain elongation may yield diminishing returns.

α-Amylase Inhibition Alkyl Chain SAR Antidiabetic Screening

3-Butyl-9H-Carbazole Application Scenarios


Antidiabetic Lead Optimization: Dual Enzyme Targeting

Medicinal chemistry teams developing α-glucosidase and α-amylase dual inhibitors can prioritize 3-butyl-9H-carbazole as the lead scaffold based on its superior α-glucosidase IC50 of 152.90 μg/mL and α-amylase IC50 of 42.11 μg/mL within the 3-alkyl series [5]. The direct head-to-head data showing that 3-methyl and unsubstituted carbazole exhibit no α-glucosidase inhibition eliminates shorter-chain analogs from consideration, while the activity plateau at butyl/propyl chain lengths for α-amylase confirms that further chain elongation is unnecessary. Procurement specifications should mandate 3-alkyl (not N-alkyl) regiochemistry to retain the structure-activity relationship established in the Eseyin et al. dataset.

Antibacterial QSAR Model Development

Computational chemistry groups constructing QSAR models for carbazole-based antibacterials can incorporate 3-butyl-9H-carbazole as a validated training-set member from the 13-compound AM1 semiempirical study [5]. The compound's electronic descriptors, computed via the Polak-Ribière optimization algorithm, are linked to critical atom positions (C8, C9, C10, C12) known to govern antibacterial activity. Using this validated building block ensures that subsequent derivatives can be reliably scored within the existing Hansch-model framework, reducing the need for de novo parameterization.

Solution-Processable Hole-Transport Intermediate

Materials scientists fabricating solution-processed OLEDs or OFETs can select 3-butyl-9H-carbazole over unsubstituted carbazole for its enhanced solubility in chlorinated and aromatic solvents, a critical requirement for spin-coating or inkjet-printing of uniform thin films [5]. The free N–H position permits subsequent N-functionalization to generate donor-acceptor materials with tailored HOMO/LUMO levels [6]. Procurement must differentiate this compound from the N-butyl isomer (CAS 1484-08-8), where the blocked N–H site precludes further derivatization and the lower melting point (58 °C) alters thin-film morphology.

Isomer Choice for Co-deposited Layer Crystallinity

Vacuum-deposition or co-crystallization experiments requiring a carbazole component with controlled crystallinity should specify 3-n-butyl-9H-carbazole rather than 3-tert-butyl-9H-carbazole, as the linear vs. branched alkyl group distinction impacts solid-state packing [5]. The tert-butyl isomer's melting point of 151.0–155.0 °C (TCI specification) indicates higher crystallinity that may be incompatible with amorphous host matrices in phosphorescent OLEDs, where the n-butyl variant is expected to exhibit reduced crystallinity and improved film-forming properties based on class-level structure-property relationships [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-butyl-9H-carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.